

# 1,3,5-trichlorobenzene CAS number and molecular structure

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## Compound of Interest

Compound Name: 1,3,5-Trichlorobenzene

Cat. No.: B151690

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An In-Depth Technical Guide to **1,3,5-Trichlorobenzene**: CAS Number, Molecular Structure, and Synthesis

This technical guide provides a comprehensive overview of **1,3,5-trichlorobenzene**, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical identity, physical properties, and detailed experimental protocols for its synthesis.

## Chemical Identity and Molecular Structure

**1,3,5-Trichlorobenzene**, also known as sym-trichlorobenzene, is an organochlorine compound with the chemical formula  $C_6H_3Cl_3$ .<sup>[1]</sup> It is one of three isomers of trichlorobenzene, distinguished by the symmetrical arrangement of chlorine atoms around the benzene ring.<sup>[2]</sup> This symmetry results in it being a colorless to white crystalline solid at room temperature, unlike its other isomers which are liquids.<sup>[2][3]</sup>

- CAS Number: 108-70-3<sup>[1]</sup>
- Molecular Formula:  $C_6H_3Cl_3$ <sup>[1]</sup>
- Molecular Weight: 181.45 g/mol <sup>[1]</sup>
- IUPAC Name: **1,3,5-trichlorobenzene**<sup>[4]</sup>
- Synonyms: s-Trichlorobenzene, sym-Trichlorobenzene<sup>[5][6]</sup>

The molecular structure consists of a central benzene ring with three chlorine atoms attached to the 1st, 3rd, and 5th carbon atoms. This arrangement makes the molecule achiral.<sup>[7]</sup>

Molecular structure of **1,3,5-trichlorobenzene**.

## Physicochemical Properties

The key physical and chemical properties of **1,3,5-trichlorobenzene** are summarized in the table below. This data is crucial for its application in experimental settings, particularly concerning solubility and handling.

Property	Value
Appearance	White to off-white powder or crystals <sup>[8]</sup>
Melting Point	63-65 °C <sup>[3]</sup>
Boiling Point	208 °C <sup>[9]</sup>
Density	1.356 g/mL <sup>[10]</sup>
Water Solubility	Insoluble (0.6 mg/100 mL) <sup>[2][8]</sup>
Solubility in Organic Solvents	Soluble in ether, benzene, glacial acetic acid, carbon disulfide <sup>[8]</sup>
Vapor Pressure	0.58 mmHg at 25 °C <sup>[8]</sup>
Log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	4.19 - 4.34 <sup>[10][11]</sup>
Henry's Law Constant	1.89 x 10 <sup>-3</sup> atm-m <sup>3</sup> /mol at 25 °C <sup>[11]</sup>

## Experimental Protocols

Direct chlorination of benzene does not yield **1,3,5-trichlorobenzene**.<sup>[2][12]</sup> Specialized synthetic routes are required. The most common laboratory-scale synthesis involves the diazotization of 2,4,6-trichloroaniline.

## Synthesis via Diazotization of 2,4,6-Trichloroaniline

This method involves the conversion of 2,4,6-trichloroaniline (sym-TCA) to a diazonium salt, which is then deaminated to yield **1,3,5-trichlorobenzene**. The reaction is sensitive to

temperature and acid concentration.[\[13\]](#)

#### Materials:

- 2,4,6-trichloroaniline (sym-TCA)
- Sulfuric acid (70%)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hypophosphorous acid ( $\text{H}_3\text{PO}_2$ )
- Ethanol
- Animal charcoal
- Ice

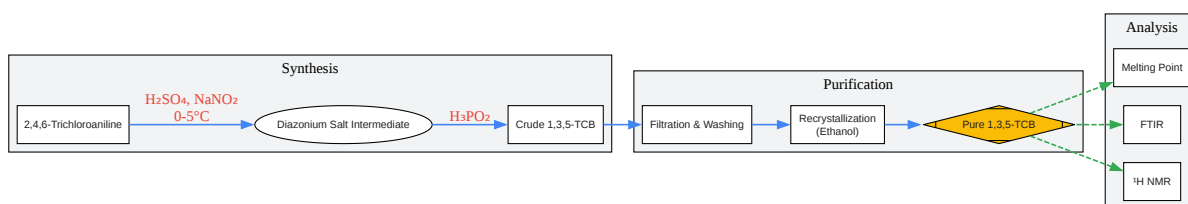
#### Protocol:

- Diazotization:
  - Dissolve 2,4,6-trichloroaniline in 70% sulfuric acid. A suitable acid-to-aniline ratio is 5:1.  
[\[13\]](#)
  - Cool the mixture to below  $5^\circ\text{C}$  in an ice bath.
  - Slowly add a solution of sodium nitrite while maintaining the temperature at  $0-5^\circ\text{C}$ . The molar ratio of aniline to sodium nitrite should be approximately 1:1.5.[\[13\]](#) Constant stirring is essential.
- Deamination:
  - To the cold diazonium salt solution, slowly add hypophosphorous acid. The molar ratio of aniline to hypophosphorous acid should be approximately 1:7.5.[\[13\]](#) Maintain the temperature below  $5^\circ\text{C}$  during this addition.

- After the addition is complete, allow the reaction mixture to stand overnight at ambient temperature.[13]
- Isolation and Purification:
  - Pour the reaction mixture into ice-cooled water. An off-white precipitate of crude **1,3,5-trichlorobenzene** will form.[13]
  - Filter the product using a Buchner funnel and wash it thoroughly with water until the filtrate is acid-free.[13]
  - Recrystallize the crude product from ethanol using animal charcoal to decolorize.[13]
  - Dry the purified, recrystallized **1,3,5-trichlorobenzene** to obtain the final product. A yield of approximately 95% can be achieved with this method.[13]

Characterization: The final product can be characterized using standard analytical techniques:

- Melting Point: Should be sharp, around 62.5 - 62.9°C.[13]
- FTIR Spectroscopy: Expected peaks include Ar-H stretching ( $\sim 3080\text{ cm}^{-1}$ ) and C-Cl stretching ( $\sim 890\text{ cm}^{-1}$ ).[13]
- $^1\text{H}$  NMR Spectroscopy: A single peak (singlet) is expected for the three equivalent aromatic protons.[13]



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Workflow for the synthesis and characterization of **1,3,5-trichlorobenzene**.

## Applications and Safety

**1,3,5-Trichlorobenzene** serves as an important intermediate in the synthesis of various organic compounds, including pesticides, dyes, and pharmaceuticals.[8] It is also used as a solvent and a model compound in environmental studies to understand the fate and transport of chlorinated hydrocarbons.[3][14]

Safety Precautions: **1,3,5-Trichlorobenzene** is considered harmful and toxic.[8] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[3][8] It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area or fume hood. Exposure to high concentrations in animal studies has been shown to cause effects such as squamous metaplasia and hyperplasia in the respiratory epithelium of rats.[15][16]

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